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Compound of Interest

Compound Name:
4-(2-Chlorophenyl)-4-

fluoropiperidine

CAS No.: 864829-98-1

Cat. No.: B8700980 Get Quote

Executive Summary
4-(2-Chlorophenyl)-4-fluoropiperidine (CAS: 864829-98-1 / HCl Salt: 1421160-44-2) is a

specialized heterocyclic intermediate utilized in the synthesis of Central Nervous System (CNS)

active agents. Structurally, it represents a bioisostere of the 4-hydroxypiperidine scaffold found

in classic antipsychotics (e.g., Haloperidol) and opioids (e.g., Loperamide), where the hydroxyl

group is replaced by fluorine to block metabolic glucuronidation and modulate lipophilicity.

The intellectual property (IP) landscape for this compound is primarily defined by process

patents rather than composition-of-matter exclusivity. While the core chemical structure falls

within the public domain or expired generic claims, the methods of fluorination—specifically

avoiding the formation of the elimination byproduct (tetrahydropyridine)—are the subject of

active process IP and trade secrets.
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Parameter Data

IUPAC Name 4-(2-chlorophenyl)-4-fluoropiperidine

CAS Number
864829-98-1 (Free Base), 1421160-44-2

(Hydrochloride)

Molecular Formula C₁₁H₁₃ClFN

Molecular Weight 213.68 g/mol

LogP (Predicted) ~2.8 (Higher lipophilicity than hydroxy analog)

Key Structural Feature Geminal fluoro-aryl substitution at C4

Primary Application
Intermediate for 5-HT2A antagonists, Sigma-1

ligands, and Opioid modulators

Structural Significance
The introduction of the fluorine atom at the C4 position creates a gem-fluoroaryl motif. This

modification serves three critical medicinal chemistry functions:

Metabolic Blockade: Prevents Phase II conjugation (O-glucuronidation) of the corresponding

alcohol.

Conformational Locking: The gauche effect of fluorine can influence the piperidine ring chair

conformation.

pKa Modulation: The electronegative fluorine lowers the pKa of the piperidine nitrogen,

altering bioavailability and CNS penetration.

Patent Landscape Analysis
The IP status of 4-(2-Chlorophenyl)-4-fluoropiperidine is segmented into three categories:

A. Composition of Matter (Freedom to Operate: HIGH)
The broad genus of 4-aryl-4-fluoropiperidines was disclosed in early patents related to

neuroleptic butyrophenones (1960s-1970s). Consequently, the basic chemical structure is off-
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patent. Researchers and generic manufacturers have Freedom to Operate (FTO) regarding the

molecule itself as a building block.

B. Therapeutic Use Patents (Freedom to Operate:
RESTRICTED)
While the intermediate is free, its incorporation into specific drug candidates is heavily

patented.

5-HT2A Inverse Agonists: Patents assigned to companies like Acadia Pharmaceuticals and

Arena Pharmaceuticals cover broad Markush structures that could include this moiety,

though their lead assets (e.g., Pimavanserin) utilize different substitution patterns (4-

fluorobenzyl).

Opioid/Nociceptin Ligands: Recent filings (post-2015) by academic institutions and niche

biotech firms claim this scaffold for non-addictive pain management, targeting the NOP

receptor.

C. Process Chemistry Patents (The Critical Barrier)
The synthesis of gem-fluorinated piperidines is chemically challenging due to the propensity for

E1 elimination.

Key IP Barrier: The conversion of the tertiary alcohol to the fluoride often yields the 1,2,3,6-

tetrahydropyridine (alkene) impurity.

Patented Technologies: Processes using specific fluorinating agents (e.g., Deoxo-Fluor®,

XtalFluor-E®) or low-temperature flow chemistry methods are protected by valid patents held

by reagent manufacturers (e.g., Air Products, now Evonik) and CDMOs.

Synthesis & Process IP
The synthesis of 4-(2-Chlorophenyl)-4-fluoropiperidine requires a route that maximizes the

S_N1 fluorination pathway while suppressing elimination.

Experimental Protocol: Deoxyfluorination Route
Note: This protocol synthesizes the N-Boc protected intermediate to prevent amine oxidation.
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Step 1: Grignard Addition
Reagents: N-Boc-4-piperidone, 2-Chlorophenylmagnesium bromide, THF.

Cool a solution of 2-chlorophenylmagnesium bromide (1.0 M in THF, 1.2 eq) to -78°C under

N₂.

Dropwise add N-Boc-4-piperidone (1.0 eq) dissolved in anhydrous THF.

Stir at -78°C for 2 hours, then warm to 0°C.

Critical Step: Quench with saturated NH₄Cl. The "ortho" chlorine provides steric hindrance,

often requiring longer reaction times than the para-isomer.

Isolate N-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine.

Step 2: Nucleophilic Fluorination (The IP Bottleneck)
Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, DCM.

Dissolve the tertiary alcohol in DCM at -78°C.

Add DAST (1.5 eq) dropwise. Caution: Exothermic.

Causality: The reaction proceeds via an alkoxy-sulfur intermediate. Warming too fast

promotes elimination to the alkene.

Stir at -78°C for 1 hour, then slowly warm to room temperature.

Quench with saturated NaHCO₃.

Purification: Silica gel chromatography is required to separate the fluoro-product from the

elimination byproduct (typically 10-20% yield loss).

Step 3: Deprotection
Reagents: HCl in Dioxane or TFA/DCM.

Treat the N-Boc intermediate with 4M HCl in Dioxane.
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Stir for 2 hours. Precipitate the hydrochloride salt.[1]

Synthesis Pathway Diagram

Figure 1: Synthetic Pathway and Critical Impurity Control Points
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Figure 1: Synthetic pathway highlighting the critical fluorination step where process IP often

focuses on minimizing the elimination byproduct.

Strategic Recommendations for Development
For Process Chemists

Impurity Management: The "2-chloro" substituent introduces significant steric strain. This

increases the barrier to nucleophilic attack by fluoride, making the elimination pathway

(alkene formation) more favorable compared to the para-chloro analog.

Reagent Selection: Avoid standard DAST if scaling up. Use Bis(2-methoxyethyl)aminosulfur

trifluoride (Deoxo-Fluor) for better thermal stability, or consider HF-Pyridine with Olah's

reagent conditions if IP allows.

For Medicinal Chemists[2][3]
Scaffold Hopping: This molecule is an ideal scaffold hop from Loperamide or Haloperidol

derivatives to generate novel IP. The "2-chloro" position is under-explored compared to the

"4-chloro" position, offering a potential "white space" in the patent landscape for new N-

substituted derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [4-(2-Chlorophenyl)-4-fluoropiperidine: Patent
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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